2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-furo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-10-4)7-6(11)8-5/h1-2H,(H2,7,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYVYNMHEFQCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of isothiocyanates with primary amines to form thiourea intermediates. These intermediates are then cyclized in the presence of bases such as potassium carbonate or sodium methoxide to yield the desired compound . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo group (C=S) undergoes nucleophilic substitution, particularly with amines, to form thiourea or urea derivatives. For example:
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Reaction with cyclohexylamine under reflux in toluene yields 6-(cyclohexylamino)-5-(6,8-dichloro-4-oxochromen-3-yl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione (93% yield) .
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tert-Butylamine substitutes the thioxo group to produce amino derivatives (85–90% yields) .
Mechanism : The sulfur atom acts as a leaving group, enabling nucleophilic attack by amines. This reactivity is critical for generating bioactive analogues.
1,3-Dipolar Cycloaddition
Reaction with 2,6-dichlorobenzonitrile oxide in dioxane forms fused thiazolo-pyrimidine derivatives via a domino cycloaddition pathway . The process involves:
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Intermediate formation through 1,3-dipolar addition.
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Ring-opening and sulfur-to-oxygen substitution.
Conditions : 36-hour reflux in dioxane .
Thiophene Formation
Treatment with malononitrile and elemental sulfur in dioxane/TEA generates 6-amino-4-phenyl-2-thioxothieno[3,2-d]pyrimidine-7-carbonitrile (69% yield) .
Key Step : Cyclization via sulfur incorporation into the pyrimidine core.
Schiff Base Formation
Condensation with triethyl orthoacetate forms ethoxyimine intermediates, which react with hydrazines or amines to yield triazolo-pyrimidines .
Thermal Rearrangements
Heating 5-(2-chloroacetyl)-6-phenyl-2-thioxodihydropyrimidin-4-one in toluene at 170°C induces cyclization to 4-phenyl-2-thioxofuro[2,3-d]pyrimidin-5-one (81% yield) .
Mechanism : Intramolecular nucleophilic displacement of chlorine by the furan oxygen.
Alkylation/Acylation
-
Chloroacetyl chloride reacts at the pyrimidine N-position to form 5-(2-chloroacetyl) derivatives .
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Diethyl oxalate introduces ethoxycarbonyl groups under basic conditions .
Sulfur Oxidation
Controlled oxidation of the thioxo group could yield sulfonyl or sulfonic acid derivatives, though explicit examples are not documented in the reviewed literature.
Mechanistic and Stereochemical Considerations
-
Stereoselectivity : The three-component reaction favors cis-diastereomers due to steric and electronic effects in the transition state .
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Electronic Effects : Electron-rich aldehydes enhance reaction rates in condensations .
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Solvent Impact : Polar aprotic solvents (e.g., dioxane) stabilize intermediates in cycloadditions .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of 2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one show significant antibacterial and antifungal properties. For instance, some synthesized compounds have demonstrated potency against Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Anticancer Potential : Research has indicated that certain derivatives may inhibit cancer cell proliferation through specific molecular interactions.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated various derivatives of thioxopyrimidine compounds against multiple bacterial strains. The results showed that certain derivatives exhibited half the potency of established antibiotics like levofloxacin against Pseudomonas aeruginosa and Proteus vulgaris. Additionally, these compounds demonstrated double the antifungal activity compared to clotrimazole against A. fumigatus and R. oryzae .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore how this compound interacts with specific biological targets. These studies revealed favorable binding interactions with enzymes critical for bacterial survival, suggesting potential as a lead compound for antibiotic development .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | Contains thioxo and pyrimidine rings | Exhibits different biological activities |
| 6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-pyrrolo-[3,2-d]pyrimidin-4(5H)-one | Related thioxopyrimidine structure | Potential analgesic properties |
| 5-(Methylsulfanyl)-10,11-dihydro-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-one | Complex fused heterocyclic system | Unique pharmacological profile |
This comparative analysis highlights the versatility of thioxopyrimidine derivatives in medicinal chemistry while showcasing the unique properties of this compound.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives
- Structural Differences: Thieno analogs replace the furan oxygen with sulfur, altering electronic density and hydrogen-bonding capabilities. For example, IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) exhibits enhanced binding affinity to phenylalanine hydroxylase due to sulfur's electronegativity and larger atomic radius .
- Biological Activity: Thieno derivatives like IVPC show promise as pharmacological chaperones, with substituents on the pyridinyl group critical for affinity .
Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
- Core Modifications : Pyrido analogs incorporate a nitrogen atom in the fused ring, increasing basicity. For instance, 7-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) demonstrated anti-cancer activity, with substituents on the aryl groups influencing cytotoxicity .
- Synthetic Routes: These compounds are synthesized via chalcone reactions with 6-aminothiouracil, yielding 50–95% depending on substituents .
Benzofuro[3,2-d]pyrimidin-4(1H)-one Derivatives
- Aromaticity and Stability : Benzofuro analogs (e.g., 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones) feature an additional benzene ring fused to the furan, enhancing aromatic stability. This modification can improve thermal stability compared to the furo-only analog .
Physicochemical Properties Comparison
*Hypothetical formula based on structural analogs.
Biological Activity
2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by a fused pyrimidine and furan ring system. Its unique structure, featuring a thioxo group, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNOS
- Molar Mass : 168.17 g/mol
- Density : 1.61 g/cm³
- pKa : 8.06 (predicted)
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, compounds with similar thioxopyrimidine structures have been reported to exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds related to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases .
Anticancer Potential
Recent studies have indicated that this compound may inhibit certain cancer cell lines. For instance, structure-activity relationship (SAR) studies have revealed that modifications to the compound can enhance its anticancer activity against specific targets such as Polo-like Kinase 1 (PLK1) .
Study on Antimicrobial Activity
A study conducted by Weidner et al. tested several thienopyrimidine derivatives against Plasmodium falciparum. The IC values for these compounds ranged from 1.46 to 5.74 μM, indicating moderate to strong antiplasmodial activity. The study highlighted the importance of structural modifications in enhancing bioactivity .
Anti-inflammatory Activity Assessment
In a comparative analysis of thieno[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited significant inhibition of IL-6 and TNF-α production. The most active derivatives showed over 50% inhibition at low concentrations (around 3 µM), suggesting their potential as therapeutic agents in inflammatory conditions .
Anticancer Activity Evaluation
A recent investigation into the anticancer properties of modified thioxopyrimidine derivatives revealed promising results against various cancer cell lines. The study found that specific substitutions at the 2 and 3 positions of the core structure enhanced cytotoxicity while maintaining low levels of cytotoxicity toward normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-pyrrolo-[3,2-d]pyrimidin-4(5H)-one | Contains thioxo and pyrimidine rings | Exhibits analgesic properties |
| 5-(Methylsulfanyl)-10,11-dihydro-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-one | Complex fused heterocyclic system | Unique pharmacological profile |
Q & A
Q. Table 1: Representative Spectral Data for Derivatives
| Derivative | IR (C=S, cm⁻¹) | ¹H NMR (NH, δ ppm) | LC-MS (m/z) | Yield (%) |
|---|---|---|---|---|
| 3a (Hydroxyphenyl) | 784 | 12.12, 13.03 | 353.03 | 84 |
| 3b (Dichlorophenyl) | 778 | 12.08, 13.01 | 406.02 | 78 |
| 2c (Indole-substituted) | 784 | 12.28–13.01 | 386.42 | 70 |
| Data from |
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazards : Potential irritant (skin/eyes) and toxic if inhaled .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
Methodological Answer:
- Core Modifications : Substitutions at positions 1 and 6 (e.g., benzo[d]thiazol-2-yl or fluorobenzyl groups) enhance anticancer activity by improving target binding (e.g., Compound 41 and 42 ) .
- Side Chain Engineering : Introducing electron-withdrawing groups (e.g., Cl) or hydrophilic moieties (e.g., hydroxyl) improves solubility and metabolic stability .
- Case Study : Cyclopropyl moieties in thieno[3,2-d]pyrimidin-4(1H)-one derivatives increase GSK-3β inhibition (IC₅₀ = 10 nM), relevant for Alzheimer’s research .
Advanced: How do metabolic pathways impact the pharmacokinetics of related compounds?
Methodological Answer:
- Metabolite Profiling : AZD4831, a structurally similar myeloperoxidase inhibitor, undergoes hepatic oxidation to form 20+ metabolites. Key steps include:
- Analytical Tools : LC-HRMS and accelerator mass spectrometry quantify metabolites, with cross-species comparisons (rat vs. human) ensuring safety .
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition assays) .
- Structural Validation : Use X-ray crystallography to confirm binding modes (e.g., interactions with GSK-3β’s ATP pocket) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC₅₀) .
Advanced: How can computational methods guide the design of novel derivatives?
Methodological Answer:
- In Silico Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., GSK-3β or DNA ligase IV) .
- QSAR Models : Relate substituent properties (e.g., Hammett σ constants) to bioactivity, enabling prioritization of synthetic targets .
- ADME Prediction : SwissADME forecasts solubility and permeability, reducing attrition in preclinical studies .
Advanced: What analytical methods ensure purity and stability in long-term studies?
Methodological Answer:
- HPLC-PDA : Monitors degradation products (e.g., oxidation of thioxo groups) with >95% purity thresholds .
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) identifies susceptible sites (e.g., hydrolysis of ester moieties) .
- X-ray Diffraction : Confirms crystalline integrity and polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
